molecular formula C9H8BrIO B14809772 1-Bromo-3-cyclopropoxy-5-iodobenzene

1-Bromo-3-cyclopropoxy-5-iodobenzene

Cat. No.: B14809772
M. Wt: 338.97 g/mol
InChI Key: FSTBGMQFQPOADZ-UHFFFAOYSA-N
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Description

1-Bromo-3-cyclopropoxy-5-iodobenzene is an organic compound with the molecular formula C9H8BrIO. It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted with bromine, cyclopropoxy, and iodine, respectively. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-cyclopropoxy-5-iodobenzene can be achieved through a multi-step process involving electrophilic aromatic substitution and cross-coupling reactions. One common method involves the Suzuki cross-coupling reaction, where 1-bromo-3-chloro-5-iodobenzene is reacted with cyclopropylboronic acid in the presence of a palladium catalyst and a base . The reaction typically occurs under inert atmosphere conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-cyclopropoxy-5-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants and promote the reaction.

    Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene, which provide a suitable medium for the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with arylboronic acids can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

1-Bromo-3-cyclopropoxy-5-iodobenzene has several scientific research applications, including:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of novel materials with unique electronic and optical properties.

    Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds and drug candidates.

    Biological Studies: Used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-Bromo-3-cyclopropoxy-5-iodobenzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine, iodine, and cyclopropoxy groups. These functional groups can interact with molecular targets and pathways, leading to the formation of new chemical bonds and the modification of existing structures. The specific molecular targets and pathways depend on the context of the reaction and the intended application.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-chloro-5-iodobenzene: Similar in structure but with a chlorine atom instead of a cyclopropoxy group.

    1-Bromo-3-iodobenzene: Lacks the cyclopropoxy group, making it less complex.

    3-Bromoiodobenzene: Another related compound with different substitution patterns.

Uniqueness

1-Bromo-3-cyclopropoxy-5-iodobenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C9H8BrIO

Molecular Weight

338.97 g/mol

IUPAC Name

1-bromo-3-cyclopropyloxy-5-iodobenzene

InChI

InChI=1S/C9H8BrIO/c10-6-3-7(11)5-9(4-6)12-8-1-2-8/h3-5,8H,1-2H2

InChI Key

FSTBGMQFQPOADZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=CC(=C2)I)Br

Origin of Product

United States

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